molecular formula C13H17NO2 B5523951 N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No.: B5523951
M. Wt: 219.28 g/mol
InChI Key: DKLOOWBYBAYWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.125928785 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Ultrastructural Observations

Ethyl N-N-benzyl-methyl-oxamate, a derivative related to N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, has shown significant biochemical and ultrastructural effects in Echinococcus multilocularis metacestodes and the liver of receptive hosts. This compound notably decreases the activity of lactate dehydrogenase, affecting the metabolism of the parasite and host liver. This research highlights the compound's impact on biochemical pathways, providing insights into potential therapeutic applications for parasitic infections (Sarciron et al., 1990).

Anticancer Evaluation

N-substituted benzamides have been designed and synthesized for anticancer evaluation against various cancer cell lines. This research demonstrates the potential therapeutic applications of these compounds in oncology, showcasing their ability to inhibit cancer cell growth. The findings suggest that structural modifications in the benzamide derivatives can significantly enhance their anticancer activity, offering a promising avenue for the development of new anticancer agents (Ravinaik et al., 2021).

Molecular Configuration and Hydrogen Bonding

The study of N,N′-1,n-phenylenebis(oxamic acid ethyl ester) molecules provides insights into the topological control in hydrogen bond-directed self-assembly. This research contributes to the understanding of molecular configurations and the role of hydrogen bonding in the self-assembly of molecules, which is crucial for the development of novel materials and chemical sensors (Muñoz et al., 2010).

Synthesis and Computational Studies

The synthesis and structural analysis of several cathinones offer valuable information on the chemical properties and potential applications of this compound analogs. This research aids in the understanding of molecular structures and their implications for pharmacological activities, contributing to the field of medicinal chemistry (Nycz et al., 2011).

Properties

IUPAC Name

N-ethyl-4-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-14-13(15)11-5-7-12(8-6-11)16-9-10(2)3/h5-8H,2,4,9H2,1,3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOWBYBAYWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.